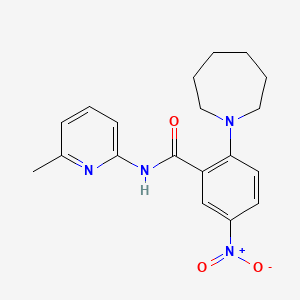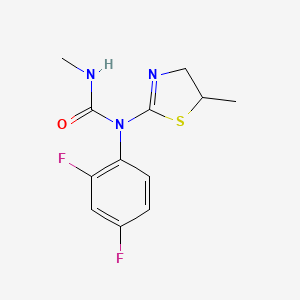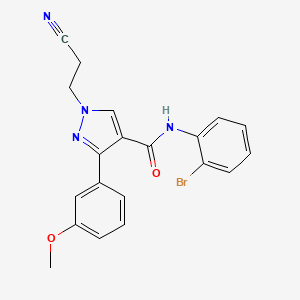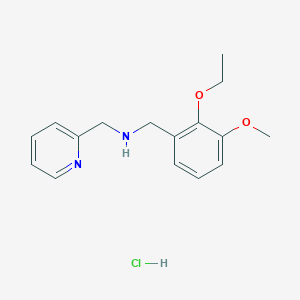
2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide
Overview
Description
2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound belongs to the class of benzamides and has been found to exhibit promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that are involved in the inflammatory response. By inhibiting the COX-2 enzyme, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide in lab experiments include its potent anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation-related disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several potential future directions for the scientific research on 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide. These include:
1. Further studies to determine the safety and efficacy of this compound in the treatment of chronic pain and inflammation-related disorders.
2. Development of new drugs based on the structure of 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide for the treatment of various diseases.
3. Investigation of the potential use of this compound in the treatment of other diseases, such as cancer and neurological disorders.
4. Studies to determine the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Further studies are needed to determine the safety and efficacy of this compound in the treatment of various diseases and to investigate its potential use in the development of new drugs.
Scientific Research Applications
The potential therapeutic applications of 2-(1-azepanyl)-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide have been extensively studied in various scientific research studies. This compound has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders.
properties
IUPAC Name |
2-(azepan-1-yl)-N-(6-methylpyridin-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-14-7-6-8-18(20-14)21-19(24)16-13-15(23(25)26)9-10-17(16)22-11-4-2-3-5-12-22/h6-10,13H,2-5,11-12H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGOSIVPIREPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-(6-methylpyridin-2-yl)-5-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4179147.png)
![2-{[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B4179159.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-phenyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B4179167.png)
![diethyl 5-({[(5-benzyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4179180.png)

![N-(sec-butyl)-2-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4179187.png)
![N-(2-chlorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4179190.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4179204.png)

![N-[2-(acetylamino)ethyl]-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4179218.png)
![N-(4-methylbenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4179222.png)

